![molecular formula C15H17FN2O3 B2618395 N-(4-Cyanooxan-4-yl)-2-(3-fluoro-4-methoxyphenyl)acetamide CAS No. 2224323-20-8](/img/structure/B2618395.png)
N-(4-Cyanooxan-4-yl)-2-(3-fluoro-4-methoxyphenyl)acetamide
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Overview
Description
N-(4-Cyanooxan-4-yl)-2-(3-fluoro-4-methoxyphenyl)acetamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. It was first synthesized in 2009 and has since been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mechanism of Action
N-(4-Cyanooxan-4-yl)-2-(3-fluoro-4-methoxyphenyl)acetamide targets protein kinase CK2, which is involved in a variety of cellular processes including cell growth, proliferation, and survival. By inhibiting CK2, N-(4-Cyanooxan-4-yl)-2-(3-fluoro-4-methoxyphenyl)acetamide disrupts these processes and induces cell death in cancer cells.
Biochemical and physiological effects:
N-(4-Cyanooxan-4-yl)-2-(3-fluoro-4-methoxyphenyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects, and to modulate the immune response in cancer patients.
Advantages and Limitations for Lab Experiments
N-(4-Cyanooxan-4-yl)-2-(3-fluoro-4-methoxyphenyl)acetamide is a highly specific inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in cellular processes. However, its potency and selectivity can also make it difficult to use in certain experiments, and its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are many potential future directions for research on N-(4-Cyanooxan-4-yl)-2-(3-fluoro-4-methoxyphenyl)acetamide and its therapeutic applications. Some possible areas of focus include:
- Developing more potent and selective CK2 inhibitors that can be used in combination with N-(4-Cyanooxan-4-yl)-2-(3-fluoro-4-methoxyphenyl)acetamide to enhance its therapeutic effects.
- Investigating the role of CK2 in other diseases and cellular processes, and identifying other potential targets for CK2 inhibitors.
- Studying the effects of N-(4-Cyanooxan-4-yl)-2-(3-fluoro-4-methoxyphenyl)acetamide on the immune system in cancer patients, and exploring its potential as an immunomodulatory agent.
- Examining the pharmacokinetics and pharmacodynamics of N-(4-Cyanooxan-4-yl)-2-(3-fluoro-4-methoxyphenyl)acetamide in different patient populations, and optimizing dosing regimens for maximum efficacy and safety.
Synthesis Methods
N-(4-Cyanooxan-4-yl)-2-(3-fluoro-4-methoxyphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-cyanooxazole with 3-fluoro-4-methoxybenzeneacetic acid. The resulting compound is then treated with thionyl chloride and triethylamine to yield N-(4-Cyanooxan-4-yl)-2-(3-fluoro-4-methoxyphenyl)acetamide in high purity and yield.
Scientific Research Applications
N-(4-Cyanooxan-4-yl)-2-(3-fluoro-4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has been tested in clinical trials for the treatment of multiple myeloma, breast cancer, and other solid tumors.
properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-(3-fluoro-4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c1-20-13-3-2-11(8-12(13)16)9-14(19)18-15(10-17)4-6-21-7-5-15/h2-3,8H,4-7,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFQIOAXGGJFMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2(CCOCC2)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-yl)-2-(3-fluoro-4-methoxyphenyl)acetamide |
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